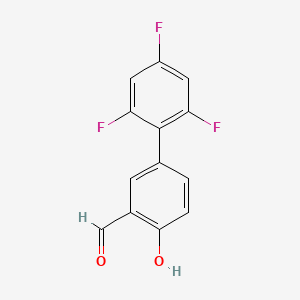

2-Formyl-4-(2,4,6-trifluorophenyl)phenol

Description

Significance of Phenolic Structures in Advanced Organic Synthesis and Functional Molecule Design

Phenols are a class of organic compounds defined by a hydroxyl (—OH) group attached directly to an aromatic ring. tutoring-blog.co.ukbritannica.comijhmr.com This arrangement confers unique chemical properties that distinguish them from aliphatic alcohols, including notably higher acidity and distinct reactivity patterns. tutoring-blog.co.uk The oxygen atom's lone pairs of electrons delocalize into the aromatic system, increasing electron density at the ortho and para positions. This electronic enrichment makes the phenol (B47542) ring highly susceptible to electrophilic aromatic substitution, rendering the hydroxyl group a powerful activating and ortho-, para-directing substituent. britannica.com

This inherent reactivity makes phenols exceptionally valuable building blocks in advanced organic synthesis. tutoring-blog.co.uk They serve as precursors to a vast array of more complex molecules, including polymers, dyes, and, significantly, a large number of pharmaceutical compounds. tutoring-blog.co.uknih.gov The biological and clinical significance of many molecules is intrinsically linked to their phenolic structure, which can participate in crucial hydrogen bonding and other interactions with biological targets like enzymes and receptors. ijhmr.comresearchgate.net

Role of Formyl Moieties in Directing Reactivity and Facilitating Synthetic Transformations

The formyl group (—CHO), which defines an aldehyde, is a versatile functional group in organic chemistry. wikipedia.org Its introduction onto an aromatic ring, a process known as formylation, profoundly alters the ring's electronic properties and reactivity. wikipedia.org The formyl group is strongly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic substitution. wikipedia.org

However, the aldehyde group can serve as a powerful tool in synthetic strategy. It can act as a directing group in various metal-catalyzed C-H functionalization reactions, often guiding substitution to the position immediately adjacent (ortho) to it. nih.gov Furthermore, the aldehyde itself is a synthetic linchpin, readily undergoing a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in the formation of C-C bonds (e.g., aldol (B89426) and Wittig reactions) and C-N bonds (e.g., reductive amination to form amines or condensation to form imines). In phenolic systems, formylation typically occurs at the ortho or para positions relative to the activating hydroxyl group. orgsyn.org

Impact of Multi-Fluorine Substitution (e.g., Trifluorophenyl) on Electronic Properties and Molecular Interactions in Aromatic Systems

The incorporation of fluorine into organic molecules is a widely used strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. youtube.comnih.govtandfonline.com Fluorine is the most electronegative element, and its presence can dramatically alter a molecule's physical and chemical properties. tandfonline.com Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes in the body. tandfonline.comliberty.edu

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can enhance its ability to permeate cell membranes and improve bioavailability. nih.govtandfonline.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups. tandfonline.com

The 2,4,6-trifluorophenyl group present in the subject molecule exerts a powerful and cumulative electron-withdrawing effect on the phenyl ring to which it is attached. This profoundly influences the electronic character of the entire molecule, impacting the acidity of the phenolic proton and the reactivity of the aromatic rings and the formyl group.

Research Gaps and the Academic Importance of Investigating Novel Fluorinated Phenolic Aldehydes

While the individual components of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol are well-understood in chemical science, their specific combination into this single, unique scaffold is not widely documented in existing literature. This represents a clear research gap. The molecule features a fascinating interplay of electronic effects: the electron-donating, activating hydroxyl group is in direct electronic communication with the electron-withdrawing, deactivating formyl group, all appended to a biphenyl (B1667301) system heavily polarized by the trifluorinated ring.

The academic importance of investigating such novel fluorinated phenolic aldehydes lies in the opportunity to:

Uncover new synthetic methodologies for constructing such electronically complex molecules.

Study the fundamental physical and chemical properties that arise from the confluence of these competing functional groups.

Explore the potential for these unique structures to serve as new building blocks (synthons) for more complex targets.

Discover potential applications in medicinal chemistry or materials science, as the unique electronic and steric properties could lead to novel biological activities or material characteristics. liberty.edu

The synthesis and detailed characterization of compounds like this compound are crucial for expanding the boundaries of chemical space and providing new tools for molecular design and discovery.

Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | Structure | Key Chemical Properties |

|---|---|---|

| Phenol | -C₆H₄OH | Acidic hydroxyl group; activates aromatic ring for ortho/para electrophilic substitution. tutoring-blog.co.ukbritannica.com |

| Formyl | -CHO | Electron-withdrawing; deactivates aromatic ring; undergoes nucleophilic addition. wikipedia.org |

| 2,4,6-Trifluorophenyl | -C₆H₂(F)₃ | Strongly electron-withdrawing; increases lipophilicity and metabolic stability. tandfonline.comnih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Formyl-6-(3-trifluoromethylphenyl)phenol |

| 2-Formyl-4-(4-trifluoromethylphenyl)phenol |

| Salicylic (B10762653) acid |

| Aspirin |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-6,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLQNACVVGPIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685215 | |

| Record name | 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-46-4 | |

| Record name | 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 4 2,4,6 Trifluorophenyl Phenol and Analogous Structures

Retrosynthetic Disconnection Strategies for the Construction of Biaryl-Phenol Systems

Disconnection of the Formyl Group: The most straightforward disconnection is at the C-CHO bond. This approach simplifies the target to a precursor molecule, 4-(2,4,6-trifluorophenyl)phenol (B6370286). The formyl group can then be introduced in a final step via an ortho-formylation reaction. This strategy is often preferred as the formylation of simple phenols is a well-studied transformation, and it avoids subjecting the potentially sensitive aldehyde group to the conditions of the biaryl coupling reaction.

Disconnection of the Biaryl C-C Bond: The central carbon-carbon bond linking the two aryl rings is another key disconnection point. This leads to two simpler synthons: a phenol (B47542) derivative and a 2,4,6-trifluorophenyl derivative.

If the synthesis proceeds via a cross-coupling reaction like the Suzuki-Miyaura coupling, the precursors would be a 4-halophenol (or its protected form) and 2,4,6-trifluorophenylboronic acid, or vice-versa.

If a direct arylation approach is considered, the precursors would be a phenol and a 2,4,6-trifluorophenyl halide.

Combining these approaches, a logical forward synthesis would first involve constructing the 4-(2,4,6-trifluorophenyl)phenol intermediate, followed by a regioselective ortho-formylation to yield the final product.

Approaches for Regioselective Introduction of the 2,4,6-Trifluorophenyl Moiety

The creation of the C4-aryl bond on the phenol ring is a critical step. Palladium-catalyzed reactions are the most powerful tools for this purpose, though they face challenges when dealing with electron-deficient, highly fluorinated substrates.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl groups. In the context of synthesizing the biaryl phenol precursor, this would typically involve the reaction of a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) with 2,4,6-trifluorophenylboronic acid.

The use of heavily fluorinated boronic acids, however, presents unique challenges. The strong electron-withdrawing nature of the fluorine atoms can render the boronic acid less nucleophilic and more susceptible to protodeboronation (loss of the boronic acid group) under the basic conditions typically required for the reaction. Research into the coupling of pentafluorophenylboronic acid has shown that specific conditions are necessary to achieve high yields. A combination of cesium fluoride (B91410) (CsF) as the base and silver(I) oxide (Ag₂O) as an additive has been found to be essential for promoting these difficult couplings. electronicsandbooks.com For aryl bromide substrates, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often required to facilitate the reaction with electron-poor boronic acids. electronicsandbooks.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base / Additive | Solvent | Yield | Reference |

| Phenyl Iodide | Pentafluorophenylboronic Acid | Pd(PPh₃)₄ | CsF / Ag₂O | DME | >90% | electronicsandbooks.com |

| Phenyl Bromide | Pentafluorophenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | >90% | electronicsandbooks.com |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | Supported Pd Nanoparticles | K₂CO₃ | DMF/H₂O | ~100% | acs.org |

Direct C-H arylation is an increasingly attractive, atom-economical alternative to cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid). However, achieving regioselectivity can be challenging. For phenols, arylation can occur at the ortho or para positions.

While ortho-arylation of phenols is often favored due to chelation assistance from the hydroxyl group, achieving para-selectivity is less common. rsc.orgresearchgate.net Recent studies have demonstrated that a highly para-selective palladium-catalyzed direct arylation of phenols with aryl iodides can be achieved using water as a solvent under mild conditions. acs.orgwikipedia.org An efficient protocol for the direct para-arylation of unfunctionalized phenols with aryl iodides has been reported using a Pd(OAc)₂ catalyst with AgOAc and TsOH as additives in a water/acetic acid mixture, affording a variety of 4-aryl phenols. wikipedia.org

Direct arylation with electron-deficient arenes like 1,3,5-trifluorobenzene (B1201519) is also possible. Research has shown that C-H acidic arenes can undergo direct arylation with aryl halides in high yield, representing an inverse of typical reactivity. google.com This suggests that coupling a phenol with 1-halo-2,4,6-trifluorobenzene could be a viable, albeit challenging, route.

Strategies for the Ortho-Formylation of Phenolic Precursors

Once the 4-(2,4,6-trifluorophenyl)phenol precursor is obtained, the final step is the introduction of the formyl group at the C2 position, ortho to the hydroxyl group. This must be highly regioselective to avoid formation of the C6-formyl isomer or diformylation.

Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann, Gattermann, and Duff reactions. prepchem.comorientjchem.org However, these reactions often suffer from low yields and a lack of regioselectivity, frequently producing mixtures of ortho and para isomers. acs.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgresearchgate.netnih.gov The electrophile, a chloromethyliminium salt, is relatively weak, meaning the reaction works best with highly activated substrates like phenols and anilines. researchgate.net While effective, selectivity can still be an issue depending on the substrate. prepchem.com

A more modern and highly regioselective method for the ortho-formylation of phenols employs magnesium dichloride and triethylamine (B128534) with paraformaldehyde . acs.org This system generates a magnesium phenoxide in situ, which then directs the formylation exclusively to the ortho position. The method is noted for its high yields and excellent selectivity, even with a range of substituted phenols, and it avoids the use of harsh or toxic reagents associated with older methods. researchgate.netacs.org It has been shown to be effective for phenols with both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Comparison of Ortho-Formylation Yields for Substituted Phenols

| Phenol Substrate | Method | Reagents | Yield | Selectivity | Reference |

| 2-Bromophenol | MgCl₂-mediated | MgCl₂, Et₃N, Paraformaldehyde | 80-81% | Ortho only | acs.org |

| 4-Methylphenol | MgCl₂-mediated | MgCl₂, Et₃N, Paraformaldehyde | 96% | Ortho only | |

| 4-Chlorophenol | MgCl₂-mediated | MgCl₂, Et₃N, Paraformaldehyde | 82% | Ortho only | |

| Phenol | Reimer-Tiemann | NaOH, Chloroform | 62.8% (total) | Ortho:Para = 7.8:1 | researchgate.net |

Besides direct electrophilic formylation, the aldehyde group can be installed through functional group interconversion.

Oxidative Approaches: A common industrial route to salicylaldehyde (B1680747) involves the condensation of phenol with formaldehyde (B43269) to produce a hydroxybenzyl alcohol, which is then oxidized to the aldehyde. prepchem.com Applying this logic, the 4-(2,4,6-trifluorophenyl)phenol precursor could be reacted with formaldehyde under basic conditions to install a hydroxymethyl group at the ortho position, followed by selective oxidation using a mild oxidant like manganese dioxide (MnO₂) to yield the target aldehyde.

Reductive Approaches: An alternative strategy involves first introducing a carboxylic acid group ortho to the phenol. This can be achieved via the Kolbe-Schmitt reaction (carboxylation of a phenoxide with CO₂). The resulting salicylic (B10762653) acid derivative could then be reduced to the aldehyde. While direct reduction of the carboxylic acid is difficult, it can be converted to a more easily reducible derivative such as an ester, acid chloride, or a Weinreb amide. The subsequent reduction to the aldehyde can be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or by using a Rosenmund reduction for an acid chloride.

Convergent and Linear Synthesis Pathways for 2-Formyl-4-(2,4,6-trifluorophenyl)phenol

Convergent Synthesis Pathway

A convergent approach is generally favored for its efficiency and modularity. In this strategy, the two key aryl fragments are synthesized separately and then joined together late in the sequence. A plausible and widely applicable convergent synthesis for the target molecule involves a Suzuki-Miyaura cross-coupling reaction followed by a regioselective ortho-formylation.

Step 1: Suzuki-Miyaura Coupling. The core biaryl structure is assembled by coupling an appropriately protected 4-halophenol with 2,4,6-trifluorophenylboronic acid. A common choice for the phenolic partner is 4-bromo-phenol, where the hydroxyl group is protected to prevent interference with the organometallic reagents. A methoxymethyl (MOM) ether is a suitable protecting group due to its stability under the basic conditions of the coupling and its relatively straightforward removal. The reaction is catalyzed by a palladium complex, often with specialized phosphine ligands to facilitate the coupling of sterically hindered or electronically deactivated partners. organic-chemistry.orgnih.govrsc.org

Step 2: Deprotection. Following the successful formation of the biaryl ether, the protecting group on the phenol is removed. For a MOM ether, this is typically achieved under acidic conditions, yielding 4-(2,4,6-trifluorophenyl)phenol.

Step 3: Ortho-Formylation. The final step is the introduction of the formyl group exclusively at one of the ortho positions of the hydroxyl group. The high regioselectivity required is often achieved using the Casnati-Skattebøl modification of the Duff reaction, which employs magnesium chloride (MgCl2) and triethylamine (Et3N) with paraformaldehyde. mdma.chorgsyn.org This method is known for its excellent ortho-directing ability on a wide range of substituted phenols. orgsyn.org

Linear Synthesis Pathway

A linear synthesis involves the sequential modification of a single starting material. This approach can be more straightforward for small-scale synthesis but is often less efficient for producing large quantities due to the propagation of yield losses at each step.

Step 1: Ortho-Formylation of a Precursor. The synthesis could begin with a readily available substituted phenol, such as 4-bromophenol. The first step would be the ortho-formylation to produce 2-formyl-4-bromophenol. This can be achieved using the aforementioned MgCl2/Et3N/paraformaldehyde method. mdma.chorgsyn.org

Step 2: Suzuki-Miyaura Coupling. The resulting 2-formyl-4-bromophenol is then subjected to a Suzuki-Miyaura coupling reaction with 2,4,6-trifluorophenylboronic acid. researchgate.net This step directly introduces the trifluorophenyl group at the 4-position to yield the final product, this compound. This approach avoids the need for protection and deprotection steps, but the presence of the aldehyde functionality could potentially complicate the coupling reaction, requiring careful optimization of the reaction conditions.

| Pathway | Key Steps | Advantages | Disadvantages |

| Convergent | 1. Protection of phenol2. Suzuki-Miyaura coupling3. Deprotection4. Ortho-formylation | Highly modular, allows for late-stage diversification, generally higher overall yield for complex targets. | Longer sequence due to protection/deprotection steps. |

| Linear | 1. Ortho-formylation of 4-bromophenol2. Suzuki-Miyaura coupling | Shorter reaction sequence, avoids protection/deprotection. | Potential for lower overall yield, aldehyde group may interfere with the coupling reaction. |

This table provides a comparative overview of the convergent and linear synthetic pathways toward this compound.

Optimization of Reaction Conditions, Catalytic Loadings, and Stereochemical Control

The successful synthesis of this compound hinges on the careful optimization of each reaction step, particularly the key C-C bond formation and formylation reactions.

Optimization of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for biaryl synthesis, but its efficiency can be highly dependent on the choice of catalyst, ligands, base, and solvent, especially when dealing with challenging substrates like polyfluorinated arenes. nih.gov

Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh3)4 can be effective, but for sterically hindered or electron-poor aryl halides, more advanced catalytic systems are often necessary. organic-chemistry.orgnih.gov The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields. organic-chemistry.org These ligands promote the oxidative addition step, which is often rate-limiting.

Catalytic Loading: While typical catalyst loadings range from 1-5 mol%, optimization studies often aim to reduce this to minimize cost and residual metal contamination. For highly efficient catalytic systems, loadings can sometimes be lowered to as little as 0.05 mol% without a significant drop in yield. organic-chemistry.orgresearchgate.net

Base and Solvent: The choice of base is crucial for activating the boronic acid. organic-chemistry.org Inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are commonly used, often in aqueous solutions. The solvent system is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. arkat-usa.org

| Parameter | Condition | Rationale/Effect on Yield |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | Common palladium precursors. |

| Ligand | SPhos, XPhos, P(t-Bu)3 | Bulky, electron-rich ligands enhance catalytic activity for hindered substrates. |

| Catalyst Loading | 0.05 - 2 mol% | Lower loadings are economically favorable but may require longer reaction times or higher temperatures. |

| Base | K2CO3, K3PO4, CsF | Activates the boronic acid for transmetalation; CsF is particularly effective for fluorinated substrates. nih.gov |

| Solvent | Toluene/H2O, Dioxane/H2O | Biphasic systems are common; dioxane is often effective for challenging couplings. |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |

This interactive table outlines typical conditions for the Suzuki-Miyaura coupling step. Users can hover over or click on entries for more detailed information.

Optimization of Ortho-Formylation

For the formylation step, achieving high regioselectivity is the primary goal. While classical methods like the Reimer-Tiemann and Duff reactions exist, they often suffer from low yields and a lack of regioselectivity. researchgate.net The method of choice for the ortho-formylation of phenols is the Casnati-Skattebøl reaction. mdma.chorgsyn.org

Reagents and Conditions: This reaction utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and triethylamine in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. mdma.chresearchgate.net The reaction is typically run at reflux for several hours. orgsyn.org The key to success is the in-situ formation of a magnesium phenoxide, which directs the formylation specifically to the ortho position. sciencemadness.org The anhydrous nature of the reagents is critical for the reaction's success. researchgate.net

| Parameter | Condition | Rationale/Effect on Yield |

| Formylating Agent | Paraformaldehyde | Stable, solid source of formaldehyde. |

| Base System | MgCl2 / Et3N | Forms the ortho-directing magnesium phenoxide complex. |

| Solvent | THF, Acetonitrile | Anhydrous conditions are crucial. THF is a common and effective choice. orgsyn.org |

| Temperature | Reflux (approx. 66-82 °C) | Sufficient energy to drive the reaction to completion, typically within 2-4 hours. orgsyn.org |

| Stoichiometry | Phenol:MgCl2:Et3N:Paraformaldehyde (approx. 1:1.5:3.75:6.75) | An excess of the base and formylating agent ensures complete conversion. mdma.ch |

This interactive table summarizes the optimized conditions for the ortho-formylation of phenols using the MgCl2/Et3N/paraformaldehyde method.

Stereochemical Control

The target molecule, this compound, has the potential for axial chirality (atropisomerism) due to hindered rotation around the C-C single bond connecting the two aryl rings. The presence of three ortho-substituents (the formyl group, a hydrogen, and two fluorine atoms on the adjacent ring) could create a barrier to rotation. If this barrier is high enough to allow for the isolation of individual enantiomers at room temperature, then stereochemical control during the synthesis becomes a relevant consideration.

The atroposelective synthesis of biaryls can be achieved through several strategies, including the use of chiral ligands in the Suzuki-Miyaura coupling reaction, which can induce asymmetry during the C-C bond formation. bohrium.comresearchgate.netbeilstein-journals.org Chiral phosphoric acids have also been employed as catalysts in reactions that construct axially chiral systems. nih.gov However, for the specific target molecule, the rotational barrier is likely to be relatively low, and the synthesis would probably yield a racemic mixture that rapidly interconverts. Significant stereochemical control would become more critical if bulkier substituents were present at the other ortho-positions.

Reaction Chemistry and Mechanistic Investigations of 2 Formyl 4 2,4,6 Trifluorophenyl Phenol

Reactivity of the Phenolic Hydroxyl Group in Functionalization Reactions

The phenolic hydroxyl group in 2-Formyl-4-(2,4,6-trifluorophenyl)phenol is a key site for chemical modifications. Its reactivity is influenced by the electron-donating nature of the hydroxyl group itself, which is in competition with the electron-withdrawing effects of the formyl and trifluorophenyl substituents. This interplay of electronic effects governs the feasibility and outcomes of various functionalization reactions.

Electrophilic Aromatic Substitution Patterns on the Phenol (B47542) Ring

Electrophilic aromatic substitution (EAS) on the phenol ring of this compound is directed by the existing substituents. The hydroxyl group is a powerful activating group and an ortho-, para-director. The formyl group is a deactivating group and a meta-director. The 4-(2,4,6-trifluorophenyl) group's influence is more complex, being generally deactivating due to the electron-withdrawing nature of the fluorine atoms, yet its steric bulk also plays a significant role.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For instance, nitration would be expected to introduce a nitro group at the C6 position. chemspider.com Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid would likely yield the 6-halo derivative. The success of Friedel-Crafts reactions would be highly dependent on the specific catalyst and reactants, as the deactivating groups can inhibit these transformations. ucalgary.ca

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Formyl-6-nitro-4-(2,4,6-trifluorophenyl)phenol |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-formyl-4-(2,4,6-trifluorophenyl)phenol |

| Chlorination | Cl₂, AlCl₃ | 6-Chloro-2-formyl-4-(2,4,6-trifluorophenyl)phenol |

| Sulfonation | Fuming H₂SO₄ | 2-Formyl-4-(2,4,6-trifluorophenyl)-6-sulfonic acid phenol |

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation reactions. These transformations are typically carried out under basic conditions, where the phenol is deprotonated to form a more nucleophilic phenoxide ion.

O-Alkylation: The Williamson ether synthesis is a classic method for the O-alkylation of phenols. masterorganicchemistry.comlibretexts.orglibretexts.orgucalgary.cakhanacademy.org In the case of this compound, treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding ether. chemspider.com The reaction proceeds via an Sₙ2 mechanism, favoring the use of primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

O-Acylation: O-acylation of the phenolic hydroxyl group can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). ucalgary.calew.royoutube.com This reaction results in the formation of a phenyl ester. The choice of acylating agent allows for the introduction of a wide variety of ester functionalities. For sterically hindered phenols, more reactive acylating agents or stronger bases may be necessary to achieve high yields. nih.gov

Table 2: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product Type |

| O-Methylation | 1. NaH, THF2. CH₃I | 2-Formyl-1-methoxy-4-(2,4,6-trifluorophenyl)benzene |

| O-Ethylation | 1. K₂CO₃, Acetone2. CH₃CH₂Br | 1-Ethoxy-2-formyl-4-(2,4,6-trifluorophenyl)benzene |

| O-Acetylation | Acetic anhydride, Pyridine | 2-Formyl-4-(2,4,6-trifluorophenyl)phenyl acetate |

| O-Benzoylation | Benzoyl chloride, Triethylamine | 2-Formyl-4-(2,4,6-trifluorophenyl)phenyl benzoate |

Transformations Involving the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid group, yielding the corresponding salicylic (B10762653) acid derivative. A variety of oxidizing agents can be employed for this transformation. Mild oxidants are generally preferred to avoid unwanted side reactions on the phenol and the electron-rich aromatic rings.

Common methods for the oxidation of salicylaldehydes include the use of reagents like potassium permanganate (B83412) (KMnO₄) under controlled pH, or silver oxide (Ag₂O) in the Tollens' test. nih.gov The Dakin reaction, which involves oxidation with hydrogen peroxide in the presence of a base, is another possibility, although it can lead to the replacement of the formyl group with a hydroxyl group. wikipedia.org More selective methods might involve the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid. The resulting 2-carboxy-4-(2,4,6-trifluorophenyl)phenol is a valuable intermediate for further synthetic modifications. atamanchemicals.com

Table 3: Selected Oxidation Reactions of the Aldehyde Group

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Neutral or slightly basic | 2-Carboxy-4-(2,4,6-trifluorophenyl)phenol |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 2-Carboxy-4-(2,4,6-trifluorophenyl)phenol |

| Sodium Chlorite (NaClO₂) | Buffered solution with a scavenger | 2-Carboxy-4-(2,4,6-trifluorophenyl)phenol |

Reduction Reactions to Corresponding Alcohol Functions

The aldehyde group can be selectively reduced to a primary alcohol, affording 2-(hydroxymethyl)-4-(2,4,6-trifluorophenyl)phenol. This transformation requires a reducing agent that does not affect the phenolic hydroxyl group or the aromatic rings.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones and is generally unreactive towards phenols and aromatic rings under standard conditions. nih.gov Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and could also be used, but it would require an acidic workup to protonate the resulting alkoxide. Catalytic hydrogenation over a suitable catalyst, such as palladium on carbon (Pd/C) or nickel, can also be employed. scirp.orgthieme-connect.deresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure chemoselectivity and prevent reduction of the aromatic rings.

Table 4: Common Reduction Methods for the Aldehyde Group

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | 2-(Hydroxymethyl)-4-(2,4,6-trifluorophenyl)phenol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by acidic workup | 2-(Hydroxymethyl)-4-(2,4,6-trifluorophenyl)phenol |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethanol or Ethyl acetate | 2-(Hydroxymethyl)-4-(2,4,6-trifluorophenyl)phenol |

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. One of the most important reactions of this type is the formation of Schiff bases (imines) through condensation with primary amines. nih.govresearchgate.net

The reaction of this compound with a primary amine, typically in a solvent like ethanol or methanol and often with catalytic acid or base, results in the formation of a Schiff base. edu.krdjocpr.com The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen in the product can contribute to its stability. nih.gov A wide range of primary amines, including aliphatic and aromatic amines, can be used, allowing for the synthesis of a diverse library of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions.

Other nucleophilic addition reactions at the aldehyde carbon are also possible, such as the formation of cyanohydrins with hydrogen cyanide or the Wittig reaction with phosphorus ylides to form alkenes.

Table 5: Examples of Nucleophilic Addition and Condensation Reactions

| Nucleophile | Reagent(s) | Product Type |

| Primary Amine (R-NH₂) | R-NH₂, Ethanol, cat. Acetic Acid | Schiff Base (Imine) |

| Hydrazine (H₂N-NH₂) | H₂N-NH₂, Ethanol | Hydrazone |

| Hydroxylamine (H₂N-OH) | H₂N-OH·HCl, Sodium Acetate | Oxime |

| Phosphorus Ylide (Ph₃P=CHR) | Wittig Reagent | Alkene |

Scientific Focus on this compound Remains Undocumented in Publicly Accessible Research

Initial investigations into the chemical literature and public databases have revealed a significant gap in documented research concerning the compound This compound . Despite a targeted search for its reaction chemistry, mechanistic studies, and synthetic applications, no specific scholarly articles, patents, or detailed experimental data directly addressing this molecule could be retrieved.

The intended scope of this article was to provide a comprehensive overview of the chemical behavior of this compound, structured around its reactivity, potential for functionalization, and intramolecular transformations. However, the absence of specific research on this compound prevents a detailed, evidence-based discussion as outlined.

While general principles of organic chemistry allow for predictions about the reactivity of its constituent functional groups—the formyl, hydroxyl, and trifluorophenyl moieties—any such discussion would be purely speculative and would not meet the required standard of reporting on established scientific findings. For instance, information is available on related but distinct molecules such as 2-(2-vinylphenyl)acetaldehydes, 2-(3-butenyl)quinazolin-4(3H)-ones, and 4-Isocyanato-3-(2-naphthyl)-1-phenylpyrazole, which undergo various intramolecular cyclization reactions. nih.govbeilstein-journals.orgresearchgate.net Additionally, data exists for 2,4,6-trifluorophenol, a structural component of the target molecule. nih.gov However, this information does not directly apply to the specific chemical architecture and reactivity of this compound.

Without dedicated studies, it is not possible to present factual data on the following planned topics:

Detailed Mechanistic Studies:Consequently, no kinetic or spectroscopic analyses of key transformations involving this compound have been documented.

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of the compound This compound is not available.

The creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, requires access to published experimental results from techniques such as NMR, HRMS, FT-IR, X-ray crystallography, and chromatography.

Regrettably, no specific data sets for ¹H, ¹³C, or ¹⁹F NMR, high-resolution mass spectrometry fragmentation patterns, vibrational spectroscopy frequencies, single-crystal X-ray diffraction parameters, or chromatographic behavior for this exact molecule could be located. While information exists for structurally related compounds, such as various fluorinated phenols or other substituted benzaldehydes, extrapolating this data would be scientifically unsound and would not meet the requirements for accuracy.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified detailed, data-driven content for each subsection of the outline. The foundational research findings necessary to populate the sections on advanced characterization techniques are not present in the accessible scientific domain.

Theoretical and Computational Studies on 2 Formyl 4 2,4,6 Trifluorophenyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, bonding characteristics, and charge distribution of "2-Formyl-4-(2,4,6-trifluorophenyl)phenol". DFT methods, such as B3LYP, are frequently used for their balance of computational cost and accuracy in describing molecular systems. chemrxiv.orgnih.gov

Theoretical calculations on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have been performed using DFT with basis sets like 6-311++G(d,p) to optimize the molecular structure and analyze vibrational frequencies and electronic properties. nih.gov For "this compound," it is anticipated that the C-F bonds will be highly polarized, leading to a significant negative charge on the fluorine atoms and a corresponding positive charge on the attached carbon atoms. The formyl group will also withdraw electron density from the phenolic ring, affecting the acidity of the hydroxyl proton. Natural Bond Orbital (NBO) analysis, a common computational tool, would likely reveal significant charge delocalization and hyperconjugative interactions within the molecule. nih.gov

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are expected to show negative potential (electron-rich regions) around the oxygen atoms of the formyl and hydroxyl groups, as well as the fluorine atoms. mdpi.commdpi.com Positive potential (electron-poor regions) would be anticipated around the hydroxyl hydrogen and the aldehydic proton. mdpi.com This charge distribution is critical in determining the sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Structures

| Property | Predicted Characteristic for this compound | Basis in Analogous Compounds |

| Dipole Moment | Significant, due to the presence of highly electronegative F and O atoms. | Studies on fluorinated biphenyls and substituted phenols show substantial dipole moments. nih.govacs.org |

| Charge on Oxygen (hydroxyl) | Negative | MEP analysis of 4-hydroxybenzaldehyde (B117250) shows electron-rich areas around the oxygen atoms. mdpi.com |

| Charge on Oxygen (formyl) | Negative | MEP analysis of 4-hydroxybenzaldehyde indicates a high negative potential on the carbonyl oxygen. mdpi.com |

| Charge on Fluorine | Negative | Fluorine's high electronegativity consistently leads to a negative partial charge in organofluorine compounds. researchgate.net |

Conformational Analysis and Molecular Energy Landscape Mapping

The conformational flexibility of "this compound" is primarily centered around the rotation of the C-C single bond connecting the two phenyl rings. The presence of substituents at the ortho positions of both rings (the formyl and hydroxyl groups on one ring, and two fluorine atoms on the other) introduces significant steric hindrance, which governs the molecule's preferred conformation.

Computational studies on ortho-substituted biphenyls have shown that such molecules are typically non-planar, adopting a twisted conformation to alleviate steric strain. researchgate.netlibretexts.orgstackexchange.com The dihedral angle between the two aromatic rings is a key parameter in the conformational analysis. For biphenyl (B1667301) itself, the equilibrium dihedral angle is around 45°. libretexts.org However, for substituted biphenyls, this angle can vary significantly. It is predicted that "this compound" will have a stable, non-planar ground state conformation.

Mapping the molecular energy landscape by systematically rotating the dihedral angle between the rings would reveal the energy barriers to rotation. These barriers in ortho-substituted biphenyls can be substantial, potentially leading to atropisomerism if the rotational barrier is high enough to allow for the isolation of distinct conformers at room temperature. researchgate.netlibretexts.org DFT calculations are a powerful tool for determining these rotational barriers. researchgate.net

Table 2: Predicted Conformational Data based on Analogous Biphenyls

| Parameter | Predicted Value/Characteristic | Basis in Analogous Compounds |

| Dihedral Angle (inter-ring) | Likely between 45° and 90° | Studies on ortho-substituted biphenyls show non-planar conformations are favored to minimize steric hindrance. libretexts.orgstackexchange.com |

| Rotational Energy Barrier | Significant | The presence of four ortho substituents (two fluorine atoms, a hydroxyl group, and a formyl group) is expected to create a high barrier to rotation. researchgate.net |

| Most Stable Conformer | Twisted (non-planar) | To avoid steric clash between the ortho substituents. libretexts.org |

Reaction Pathway Elucidation, Transition State Modeling, and Activation Energy Calculations

Theoretical chemistry provides the tools to explore potential reaction pathways for "this compound". By modeling the reactants, transition states, and products, it is possible to calculate the activation energies and reaction enthalpies for various transformations.

A key reactive feature of this molecule is the presence of the 2-hydroxybenzaldehyde moiety. Computational studies on 2-hydroxybenzaldehyde and its derivatives have investigated reactions such as ring saturation and the Biginelli reaction. nih.govmdpi.com These studies demonstrate that the presence of the ortho-hydroxyl group can significantly influence reactivity. For instance, in the context of the Biginelli reaction, the ortho-hydroxyl group was found to increase the activation energy of a key step, thereby reducing the reaction rate compared to its para-isomer. mdpi.com

For "this compound," potential reactions could involve the formyl group (e.g., nucleophilic addition, oxidation, reduction) or the hydroxyl group (e.g., deprotonation, etherification). DFT calculations can be employed to model the transition state structures for these reactions. The calculation of the energy of the transition state relative to the reactants provides the activation energy, a critical parameter for predicting reaction kinetics. For example, bond dissociation energy (BDE) calculations on 2-hydroxybenzaldehyde have shown that cleavage of hydrogen from the phenyl ring or functional groups requires high energy. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

For "this compound," the distribution of the HOMO and LUMO will be influenced by the competing electronic effects of the substituents. It is likely that the HOMO will have significant contributions from the electron-rich phenolic ring and the oxygen of the hydroxyl group. In contrast, the LUMO is expected to be localized more on the electron-deficient parts of the molecule, such as the formyl group and the trifluorophenyl ring.

Computational studies on substituted phenols and benzaldehydes support these general predictions. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is also an important indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.commdpi.com By examining the spatial distribution of the FMOs, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, an electrophile would be expected to react at a site where the HOMO density is highest, while a nucleophile would target a site of high LUMO density.

Table 3: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Location of Highest Density | Implied Reactivity | Basis in Analogous Compounds |

| HOMO | Phenolic ring and hydroxyl oxygen | Site for electrophilic attack | Studies on phenols show HOMO density is concentrated on the aromatic ring and oxygen atom. researchgate.net |

| LUMO | Formyl group and trifluorophenyl ring | Site for nucleophilic attack | The carbonyl carbon of the formyl group is a known electrophilic center. youtube.com The trifluorophenyl ring is electron-deficient. nih.gov |

| HOMO-LUMO Gap | Relatively small | Suggests moderate to high reactivity | Compounds with multiple activating/deactivating groups often have accessible frontier orbitals. mdpi.commdpi.com |

Solvation Models and the Influence of Solvent Environment on Molecular Properties and Reaction Energetics

The properties and reactivity of "this compound" can be significantly influenced by its solvent environment. Computational solvation models are used to simulate these effects. chemrxiv.orgwikipedia.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to approximate the bulk effect of the solvent by treating it as a continuous dielectric medium. nih.govnih.govacs.org

The choice of solvent can alter the conformational equilibrium of the molecule. In a polar solvent, conformations with a larger dipole moment may be stabilized. The strength of the intramolecular hydrogen bond (discussed in the next section) can also be affected by the solvent's ability to act as a hydrogen bond donor or acceptor.

Furthermore, reaction energetics are highly dependent on the solvent. Solvation can stabilize charged intermediates and transition states to different extents, thereby altering reaction rates and pathways. For example, theoretical studies on solvated phenols have shown that solvents can influence vibrational frequencies and atomic charges. nih.gov TD-DFT calculations in different solvents can also be used to predict how the electronic absorption spectrum (UV-Vis) of the molecule might change with solvent polarity. nih.gov

Investigation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

A prominent structural feature of "this compound" is the potential for a strong intramolecular hydrogen bond between the hydroxyl group and the oxygen of the adjacent formyl group. This type of hydrogen bond is well-documented in 2-hydroxybenzaldehyde and its derivatives, leading to the formation of a stable six-membered quasi-ring. nih.govresearchgate.net

The strength of this intramolecular hydrogen bond can be quantified using computational methods. researchgate.netstanford.edu DFT calculations can provide information on the geometry of the hydrogen bond (e.g., the O-H···O distance and angle) and its energy. The Atoms in Molecules (AIM) theory is another powerful tool used to analyze the topology of the electron density and characterize the nature of the hydrogen bond. nih.govresearchgate.net

The presence of the electron-withdrawing trifluorophenyl group at the 4-position is expected to increase the acidity of the phenolic proton, which could, in turn, strengthen the intramolecular hydrogen bond. Additionally, other non-covalent interactions, such as π-π stacking or interactions involving the fluorine atoms, may play a role in the molecule's supramolecular chemistry and crystal packing. nih.govdntb.gov.uanih.gov Fluorine atoms are known to participate in a variety of non-covalent interactions, although they are generally weak hydrogen bond acceptors. researchgate.net

Design and Synthesis of Derivatives and Analogues of 2 Formyl 4 2,4,6 Trifluorophenyl Phenol

The structural framework of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, a substituted salicylaldehyde (B1680747), offers multiple avenues for chemical modification. The presence of three key reactive sites—the formyl group, the phenolic hydroxyl group, and the aromatic rings—allows for the systematic design and synthesis of a diverse library of derivatives and analogues. These modifications are aimed at fine-tuning the molecule's physicochemical properties, such as electronic distribution, steric profile, and potential for intermolecular interactions.

Applications in Advanced Materials Science Research

Investigation of Incorporation into Polymer Matrices for Enhanced Performance Characteristics

There is no available research detailing the incorporation of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol into polymer matrices. Phenolic compounds, in general, are known to be used in the synthesis of polymers like phenol-formaldehyde resins, which can exhibit high thermal stability and chemical resistance. wikipedia.org The presence of a trifluorophenyl group in the molecule could theoretically enhance these properties due to the strength and stability of the carbon-fluorine bond. However, without experimental data, this remains a hypothesis.

Table 1: Hypothetical Performance Enhancement in Polymer Matrices

| Property | Potential Influence of this compound |

| Thermal Stability | The trifluorophenyl group may increase thermal stability. |

| Chemical Resistance | The fluorinated aromatic ring could enhance resistance to chemical attack. |

| Adhesion | The polar phenol (B47542) and formyl groups might improve adhesion to substrates. |

| Mechanical Strength | Incorporation could potentially alter the cross-linking density and mechanical properties of the polymer. |

Note: This table is speculative and based on the general properties of related chemical structures, not on experimental data for the specific compound.

Research into Potential as Chromophores and Fluorophores for Dyes and Pigments

No specific studies on the synthesis or spectroscopic characterization of this compound as a chromophore or fluorophore have been found. The molecule possesses a conjugated system involving the phenyl rings and the formyl group, which is a prerequisite for chromophoric activity. The trifluorophenyl group could potentially modulate the electronic properties and influence the absorption and emission spectra.

Synthetic Strategies: The synthesis of this compound would likely involve a multi-step process, potentially utilizing a Suzuki or similar cross-coupling reaction to link a boronic acid derivative of 2,4,6-trifluorobenzene with a protected 4-bromo-2-formylphenol, followed by deprotection.

Spectroscopic Characterization: Were this compound to be synthesized, its chromophoric and fluorophoric properties would be investigated using techniques such as UV-Visible and fluorescence spectroscopy.

Exploration in Organic Electronics and Optoelectronic Materials

There is no published research exploring the use of this compound as a building block for conductive polymers or liquid crystals. The combination of a π-conjugated system with highly electronegative fluorine atoms makes it an interesting candidate for such applications. Fluorinated materials are often sought after in organic electronics for their potential to influence orbital energies and improve device stability.

Role in Functional Coatings and Composites for Specialized Material Properties

Specific research on the role of this compound in functional coatings and composites is not available. Based on its structure, it could be hypothesized that it might be used to impart hydrophobicity or oleophobicity to surfaces due to the presence of the trifluorophenyl group. The formyl and phenol groups could serve as reactive sites for grafting onto surfaces or integrating into a composite material.

Ligand Design and Coordination Chemistry Research

Chelation Properties of the 2-Formylphenol Functional Group and its Derivatives

The 2-formylphenol moiety and its derivatives are well-regarded for their effective chelation properties, primarily acting as bidentate ligands. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of 2-formylphenol derivatives, the coordination typically occurs through the deprotonated phenolic oxygen and the oxygen or nitrogen atom of the formyl or a derivative group (like an imine in a Schiff base).

The presence of both a hydroxyl (-OH) group and a formyl (-CHO) group in the ortho position on the phenol (B47542) ring creates a favorable steric arrangement for forming a stable six-membered ring upon coordination with a metal ion. This structural feature is a cornerstone of their utility in coordination chemistry. The phenolic proton is typically lost upon complexation, leading to the formation of a strong metal-phenoxide bond. The formyl group, or more commonly, a Schiff base derivative where the formyl group has been condensed with a primary amine, coordinates to the metal center through its oxygen or nitrogen atom, respectively. tsijournals.com This dual-point attachment enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The electronic properties of substituents on the phenol ring can further modulate the coordination properties of the ligand.

Synthesis of Metal Complexes with 2-Formyl-4-(2,4,6-trifluorophenyl)phenol as a Ligand (e.g., with transition metals)

The synthesis of metal complexes using 2-formylphenol derivatives, including those substituted with fluorinated phenyl rings, is a well-established area of research. These syntheses are typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, transition metal(II) complexes have been synthesized by reacting a Schiff base ligand derived from a 2-formylphenol derivative with metal chlorides (MCl₂·nH₂O, where M can be Mn, Co, Ni, Cu, etc.) in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netspuvvn.edu

The general procedure often involves dissolving the ligand and the metal salt, sometimes in a specific molar ratio (e.g., 2:1 ligand to metal), in a solvent and refluxing the mixture for several hours. spuvvn.edu The resulting complex often precipitates from the solution upon cooling or after partial evaporation of the solvent. spuvvn.edu The product can then be isolated by filtration, washed, and dried. spuvvn.edu In many cases, the 2-formylphenol derivative is first converted into a Schiff base by condensation with a primary amine. This modification introduces a nitrogen donor atom, which often leads to more stable and versatile coordination compounds. For example, a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and p-toluidine (B81030) has been used to synthesize a range of transition metal(II) complexes. researchgate.net While direct synthesis reports for this compound are not detailed in the provided results, the synthetic routes for analogous structures are well-documented. tsijournals.comresearchgate.netspuvvn.eduekb.eg

Structural Characterization of Synthesized Metal Complexes (e.g., by X-ray diffraction)

These studies reveal various coordination geometries depending on the metal ion and other coordinating ligands. For instance, four-coordinate complexes can adopt a square planar or tetrahedral geometry, while six-coordinate complexes are typically octahedral. tsijournals.comekb.eg Powder X-ray diffraction (XRD) is also employed to confirm the crystalline nature and phase purity of the synthesized complexes. spuvvn.edu For example, XRD studies have been used to determine the crystal systems of Co(II), Ni(II), and Cu(II) complexes of a Schiff base ligand, revealing monoclinic and triclinic systems. spuvvn.edu The structural data obtained from X-ray crystallography is crucial for understanding the properties and potential applications of these coordination compounds.

Table 1: Representative Crystallographic Data for Metal Complexes with 2-Formylphenol-type Ligands This table is illustrative and based on data for analogous structures, as specific data for this compound complexes was not found in the search results.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry |

|---|---|---|---|---|

| [Mn(L)₂Cl₂] (L = 2-[(4-methylphenylimino)methyl]-6-methoxyphenol) | Monoclinic | C2/c | Mn-O: ~2.1, Mn-N: ~2.3, Mn-Cl: ~2.4 | Distorted Octahedral |

| [Co(BCEP)₂] (BCEP = 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol) | Monoclinic | P 1 21 1 | - | - |

| [Ni(BCEP)₂] (BCEP = 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol) | Triclinic | P1̅ | - | - |

| [Cu(BCEP)₂] (BCEP = 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol) | Monoclinic | P 1 21/a | - | - |

Investigation of Electronic and Spectroscopic Properties of Coordination Compounds

The electronic and spectroscopic properties of coordination compounds derived from 2-formylphenol ligands are investigated using a variety of techniques, including UV-Visible and infrared spectroscopy. UV-Visible absorption spectroscopy provides insights into the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions for transition metal complexes. These spectra are often used to infer the coordination geometry of the metal center. tsijournals.com For instance, the electronic spectra of certain Schiff base complexes can suggest a square planar geometry. tsijournals.com

Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. The disappearance of the phenolic -OH stretching band and shifts in the C=O or C=N stretching frequencies upon complexation are indicative of coordination. The introduction of a trifluoromethylphenyl group, as in this compound, is expected to influence the electronic properties of the resulting complexes due to the strong electron-withdrawing nature of the fluorine atoms. This can affect the energy of the electronic transitions and the strength of the metal-ligand bonds. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are also employed to calculate and interpret the electronic absorption spectra of these molecules. researchgate.net

Table 2: Spectroscopic Data for a Representative 2-Formylphenol Schiff Base Ligand and its Metal Complex This table is illustrative and based on general findings for this class of compounds.

| Species | Technique | Key Bands / Transitions | Interpretation |

|---|---|---|---|

| Ligand | IR | ~3400 cm⁻¹ (O-H), ~1625 cm⁻¹ (C=N) | Phenolic hydroxyl group, Imine group |

| Metal Complex | IR | Absence of ~3400 cm⁻¹, Shift in C=N band | Deprotonation of O-H and coordination of N |

| Metal Complex | UV-Vis | Ligand-based π→π, n→π transitions, Charge transfer bands | Electronic structure and geometry |

Studies on Ligand-Metal Interactions and Potential Allosteric Modulation

The concept of modulating the properties of a metal complex through changes in the ligand structure is a key area of research. nih.gov While specific studies on allosteric modulation involving this compound were not found, the principles of ligand design suggest its potential in this area. Allosteric modulation in coordination chemistry refers to the process where the binding of an effector molecule at one site on a complex influences the binding or activity at another site. The strategic placement of functional groups on the ligand can create pockets or recognition sites that, upon interaction with an external stimulus, could induce conformational changes and modulate the metal center's properties. The fluorinated phenyl ring could participate in non-covalent interactions, such as π-stacking or halogen bonding, which could be exploited in the design of allosterically regulated systems.

Catalytic Science and Applications of 2 Formyl 4 2,4,6 Trifluorophenyl Phenol Derivatives

Organocatalytic Applications Utilizing the Formyl or Phenolic Functionalities

The inherent functionalities of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, namely the formyl (-CHO) and phenolic hydroxyl (-OH) groups, present theoretical opportunities for its use in organocatalysis. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions.

The phenolic hydroxyl group, with its acidic proton, could potentially act as a Brønsted acid catalyst, activating substrates through hydrogen bonding. The formyl group, on the other hand, can participate in iminium or enamine catalysis upon reaction with a chiral amine co-catalyst. This dual functionality could, in theory, allow for bifunctional catalysis, where both the acidic and the Lewis basic sites of a catalyst-substrate complex are involved in the rate-determining step, often leading to high levels of stereocontrol.

Hypothetical Organocatalytic Reactions:

| Reaction Type | Role of this compound | Potential Product |

| Friedel-Crafts Alkylation | Phenolic -OH as a directing and activating group | Functionalized aromatic compounds |

| Aldol (B89426) Reaction | Formyl group for enamine/iminium ion formation | β-hydroxy carbonyl compounds |

| Michael Addition | Bifunctional activation of both nucleophile and electrophile | 1,5-dicarbonyl compounds |

Transition Metal-Catalyzed Reactions Mediated by Derivatives (e.g., Palladium, Nickel, Cobalt Catalysis)

Derivatives of this compound could be synthesized to act as ligands for transition metals such as palladium, nickel, and cobalt. The formyl and phenol (B47542) moieties can be readily converted into Schiff bases, imines, or phosphine-containing groups, which are common coordinating units in catalyst design. The electronic properties of the ligand, influenced by the electron-withdrawing 2,4,6-trifluorophenyl group, would play a crucial role in the activity and selectivity of the resulting metal complex.

For instance, a Schiff base derivative could form a stable complex with palladium, which might be an active catalyst for cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. The trifluorophenyl group would likely enhance the electrophilicity of the metal center, potentially accelerating the reductive elimination step in the catalytic cycle.

Potential Transition Metal-Catalyzed Applications:

| Metal | Potential Ligand Derivative | Catalyzed Reaction |

| Palladium (Pd) | Schiff base or phosphine (B1218219) derivative | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Nickel (Ni) | Bidentate N,O-ligand | Kumada or Negishi coupling |

| Cobalt (Co) | Tetradentate ligand for redox catalysis | C-H activation or hydrogenation reactions |

Investigation of Derivatives as Chiral Ligands in Asymmetric Catalysis

To be effective in asymmetric catalysis, a chiral center must be introduced into the ligand structure. This could be achieved by reacting the formyl group of this compound with a chiral amine or by incorporating a chiral backbone in a more complex ligand derivative. The resulting chiral ligand could then be coordinated to a transition metal to create a chiral catalyst.

Such catalysts are instrumental in producing enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries. The rigidity of the ligand scaffold, the nature of the metal-ligand bonding, and the electronic and steric effects of the trifluorophenyl group would all be critical factors in determining the enantioselectivity of the catalyzed reaction.

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For a hypothetical catalyst derived from this compound, mechanistic studies would involve identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), and determining the rate-limiting step.

The turnover number (TON) and turnover frequency (TOF) are important metrics for catalyst efficiency. TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the rate of this conversion. The strong electron-withdrawing nature of the trifluorophenyl group would be expected to significantly influence these parameters by modulating the electronic density at the metal center.

Hypothetical Mechanistic Investigation Parameters:

| Parameter | Method of Investigation | Expected Influence of Trifluorophenyl Group |

| Oxidative Addition | Kinetic studies, DFT calculations | May be accelerated due to more electrophilic metal center |

| Reductive Elimination | In-situ spectroscopy, product analysis | Potentially faster, leading to higher TOF |

| Catalyst Stability | Catalyst lifetime studies | May be influenced by the stability of the ligand-metal bond |

Studies on Heterogeneous and Homogeneous Catalysis for Organic Transformations

Catalysis can be broadly categorized as either homogeneous or heterogeneous. In homogeneous catalysis, the catalyst is in the same phase as the reactants, while in heterogeneous catalysis, the catalyst is in a different phase.

A derivative of this compound could be utilized in homogeneous catalysis as a soluble metal complex. For heterogeneous applications, the ligand or its metal complex could be immobilized on a solid support, such as silica, alumina, or a polymer resin. This would facilitate catalyst separation and recycling, which is a significant advantage in industrial processes. The choice between a homogeneous and heterogeneous approach would depend on the specific reaction, desired product purity, and process economics.

Future Research Directions and Outlook for 2 Formyl 4 2,4,6 Trifluorophenyl Phenol

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol. While traditional cross-coupling methods can be employed, there is a growing demand for sustainable synthetic strategies. acs.org Research in this area could explore transition-metal-free approaches, such as cascade reactions involving aryne intermediates, to construct the biaryl framework. acs.orgmanchester.ac.uk The development of one-pot syntheses that minimize waste and improve atom economy will be a key objective.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Suzuki Coupling | High yields, good functional group tolerance | Use of palladium catalyst, pre-functionalization of starting materials |

| Cascade Aryne Aminoarylation | Transition-metal-free, access to densely functionalized biaryls acs.org | Requires specialized aryne precursors |

| C-H Activation/Arylation | High atom economy, direct functionalization of phenols mdpi.com | Regioselectivity control, may require directing groups |

Deeper Mechanistic Understanding of Novel Reaction Pathways

A thorough mechanistic understanding of the reactions involving this compound is crucial for its rational application. Future studies should investigate the kinetics and thermodynamics of its synthetic pathways. For instance, in the context of cascade reactions, density functional theory (DFT) calculations could elucidate the transition states and intermediates, providing insights into the reaction mechanism. researchgate.net Understanding the influence of the trifluorophenyl group on the reactivity of the formyl and hydroxyl moieties will also be a key area of investigation.

Exploration of New Derivatization Strategies for Targeted Functional Enhancement

The formyl and hydroxyl groups of this compound offer versatile handles for derivatization. Future research will undoubtedly explore these possibilities to tailor the molecule's properties for specific applications. For example, the synthesis of Schiff base derivatives through condensation with various amines could yield a library of novel ligands with diverse coordination properties. nih.govnih.gov The effect of different substituents on the electronic and steric properties of these derivatives would be a rich area for systematic study. nih.gov

Table 2: Potential Derivatization Strategies and Their Applications

| Functional Group | Derivatization Reaction | Potential Application of Derivative |

| Formyl Group | Schiff Base Condensation | Ligand for metal complexes, fluorescent probes mdpi.com |

| Hydroxyl Group | Etherification/Esterification | Modulation of solubility and electronic properties |

| Aromatic Rings | Further C-H functionalization mdpi.com | Introduction of additional functional groups for materials science applications |

Advanced Materials Science Applications: Emerging Areas and Interdisciplinary Research

The unique electronic and structural features of this compound make it a promising candidate for advanced materials science applications. The presence of the fluorinated ring can impart desirable properties such as thermal stability and hydrophobicity. Future research could investigate its use as a building block for liquid crystals, polymers with high refractive indices, or as a component in organic light-emitting diodes (OLEDs). Interdisciplinary collaborations will be key to exploring these emerging areas.

Expanding Roles in Ligand Design and Coordination Chemistry for Diverse Applications

The salicylaldehyde (B1680747) moiety is a well-established pharmacophore for the design of polydentate ligands. nih.gov The introduction of the trifluorophenyl group in this compound is expected to modulate the coordination properties of the resulting ligands. Future research in this area will focus on synthesizing and characterizing metal complexes of its Schiff base derivatives. researchgate.net These complexes could find applications in catalysis, magnetic materials, and as therapeutic agents. The study of the steric and electronic effects of the trifluorophenyl group on the geometry and stability of the metal complexes will be of fundamental importance. researchgate.net

Potential in Novel Catalytic Systems, including Biocatalysis

The development of novel catalytic systems based on this compound and its derivatives is a promising avenue for future research. Metal complexes derived from this compound could act as catalysts for a variety of organic transformations. Furthermore, the potential for this compound to be a substrate or inhibitor for certain enzymes could be explored in the context of biocatalysis. The fluorinated nature of the molecule might lead to specific interactions with enzyme active sites.

Integration of Advanced Computational and Experimental Approaches for Rational Molecular Design

A synergistic approach combining computational modeling and experimental work will be essential for the rational design of new molecules and materials based on this compound. DFT calculations can be employed to predict the geometric and electronic properties of derivatives and their metal complexes, guiding synthetic efforts. researchgate.net This integrated approach will accelerate the discovery of new applications and provide a deeper understanding of the structure-property relationships in this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, palladacycles like [Pd(C₄N)(X)(PPh₃)] react with 2,4,6-trifluorophenyl boronic acid in THF to form stable transmetallation products within 0.5 hours. Prolonged reaction times (>0.5 h) may lead to dinuclear Pd complexes with bridging hydroxo/acetoxy ligands, reducing yields. Optimization includes controlling reaction time, solvent polarity, and catalyst loading. Characterization via NMR and mass spectrometry is critical to monitor intermediates .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify the formyl group (δ ~9.8–10.2 ppm) and trifluorophenyl substituent (distinct splitting patterns due to fluorine coupling).

- IR Spectroscopy : Confirm phenolic O–H stretch (~3200–3600 cm⁻¹) and formyl C=O (~1680–1720 cm⁻¹).

- Elemental Analysis and HRMS : Validate molecular formula and purity.

- HPLC with Fluorinated Columns : Separate and quantify isomers or byproducts, leveraging fluorine’s electronegativity for retention time adjustments .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 2,4,6-trifluorophenyl group influence the chemical reactivity of the phenolic hydroxyl group in electrophilic substitution reactions?

- Methodological Answer : The trifluorophenyl group deactivates the aromatic ring via inductive effects, reducing the electron density at the para position (relative to the hydroxyl group). This directs electrophiles to meta positions or necessitates harsher conditions for substitution. Comparative studies with non-fluorinated analogs (e.g., 2,4,6-trimethylphenol) show slower reaction kinetics in halogenation or nitration. Use DFT calculations to map electron density distribution and predict regioselectivity .

Q. What strategies are employed to resolve contradictions in catalytic activity data when using this compound in palladium-mediated cross-coupling reactions?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., transmetallation vs. oxidative addition). To address this:

- Kinetic Studies : Monitor reaction progress using in situ ¹⁹F NMR to track fluorine environments.

- Catalyst Screening : Compare palladacycle precatalysts with traditional Pd(PPh₃)₄ to assess activation barriers.

- Additive Effects : Introduce acetate or imidate anions to stabilize intermediates, as shown in Suzuki–Miyaura couplings .

Q. How does the steric environment of the 2,4,6-trifluorophenyl substituent affect the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : The trifluorophenyl group enhances lipophilicity and metabolic stability, critical in drug design (e.g., bictegravir, an HIV-1 inhibitor). Use molecular docking simulations to evaluate steric clashes with active sites. Compare binding affinities of fluorinated vs. non-fluorinated analogs via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). In antimicrobial studies, fluorinated acylthioureas exhibit enhanced biofilm disruption due to fluorine’s electronegativity altering membrane permeability .

Q. What methodologies are recommended for assessing the stability of this compound under various storage and experimental conditions?

- Methodological Answer :